

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

physical properties

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Compound of Interest

Compound Name: *Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde*

Cat. No.: *B039329*

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An In-depth Technical Guide to the Physical Properties of **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde**

Abstract

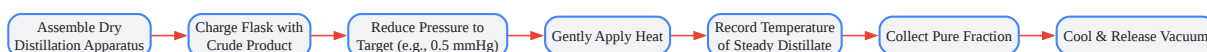
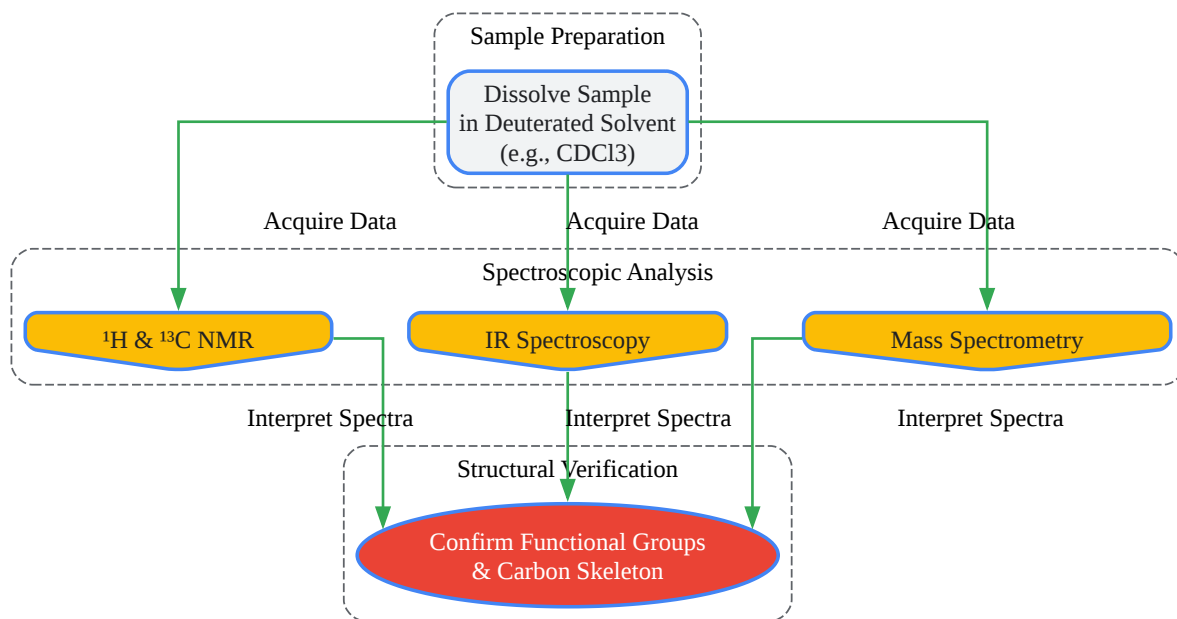
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, also known by its common synonym 4-carboxaldehydebenzocyclobutene, is a structurally unique bicyclic organic compound with the molecular formula C_9H_8O .^{[1][2]} Its architecture, featuring a strained cyclobutene ring fused to a benzene ring bearing a reactive aldehyde group, makes it a valuable intermediate in synthetic organic chemistry and materials science.^[1] The strained framework serves as a precursor for complex molecular structures through reactions like ring-opening and cycloadditions.^{[1][3]} This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates available data on its physicochemical characteristics, spectroscopic signatures, and safe handling protocols, providing a foundational resource for its application in a laboratory setting.

Chemical Identity and Structure

The precise identification of a chemical entity is paramount for reproducible scientific research. **Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde** is systematically named according to IUPAC nomenclature, though it is frequently referred to by several synonyms in commercial and literature contexts.

- IUPAC Name: bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde[2]
- Common Synonyms: 4-Carboxaldehydebenzocyclobutene, Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxaldehyde, 4-CHOBCB
- CAS Number: 112892-88-3[2]
- Molecular Formula: C₉H₈O[1][2]
- Molecular Weight: 132.16 g/mol [1][2]

The structural representation below illustrates the fusion of the cyclobutane and benzene rings, a key feature contributing to its unique reactivity.



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References

- 1. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | RUO [benchchem.com]
- 2. Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde | C₉H₈O | CID 11829483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]
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